molecular formula C16H26O4 B1178903 (7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid CAS No. 145298-78-8

(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid

Cat. No.: B1178903
CAS No.: 145298-78-8
M. Wt: 282.37 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid is a hydroperoxy fatty acid. It is a derivative of hexadecatrienoic acid and is characterized by the presence of a hydroperoxy group at the 11th carbon position. This compound is significant in various biochemical and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid typically involves the oxidation of hexadecatrienoic acid. The reaction conditions often require the use of specific oxidizing agents such as hydrogen peroxide or organic peroxides under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The purity of the final product is crucial, and therefore, purification steps such as chromatography or crystallization are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, further oxidized products, and substituted compounds with different functional groups .

Scientific Research Applications

(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for oxidative stress.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various molecular targets and pathways, including lipid membranes, proteins, and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid is unique due to its specific hydroperoxy group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(7Z,9E,11S,13Z)-11-hydroperoxyhexadeca-7,9,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-2-3-9-12-15(20-19)13-10-7-5-4-6-8-11-14-16(17)18/h3,5,7,9-10,13,15,19H,2,4,6,8,11-12,14H2,1H3,(H,17,18)/b7-5-,9-3-,13-10+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJJRVMZCFGTD-FYXZBIJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\CCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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